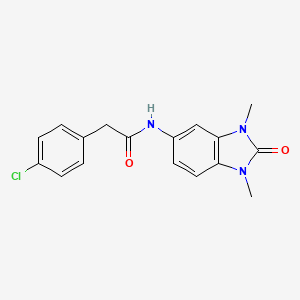![molecular formula C17H19Cl2NO B5234942 (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5234942.png)
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as DCB-ME, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development.
科学的研究の応用
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been investigated for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for pain management. Additionally, (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been found to have anticancer properties and has been shown to induce apoptosis in cancer cells.
作用機序
The exact mechanism of action of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, and to activate the TRPM8 ion channel, which is involved in pain perception. (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and to decrease the levels of oxidative stress markers. (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been shown to decrease the expression of genes involved in cancer cell proliferation and to increase the expression of genes involved in apoptosis.
実験室実験の利点と制限
One advantage of using (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at low doses and has a low risk of side effects. However, one limitation of using (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is the development of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine and to identify potential targets for drug development. Finally, more research is needed to investigate the potential therapeutic applications of (3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in various disease states.
合成法
(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with 4-methoxyphenylacetone, followed by reduction with sodium borohydride and subsequent reaction with isopropylamine. The final product is obtained through purification and recrystallization.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(9-13-3-6-15(21-2)7-4-13)20-11-14-5-8-16(18)17(19)10-14/h3-8,10,12,20H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWRQRNLWSSBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

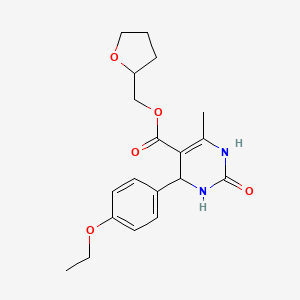
![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)
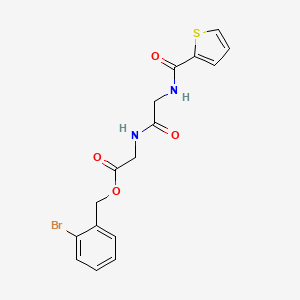
![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
![2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5234878.png)
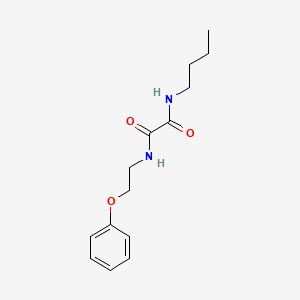
![5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5234895.png)
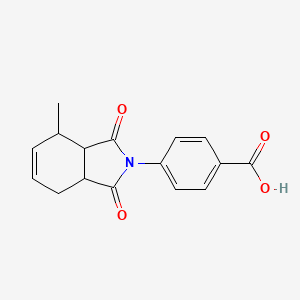
![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)
![1-[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5234916.png)
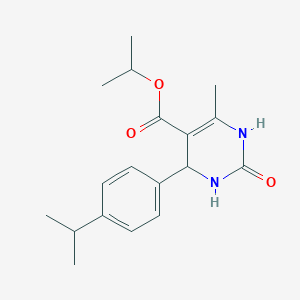
![methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B5234928.png)
